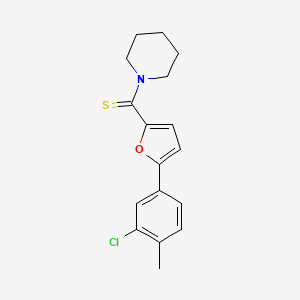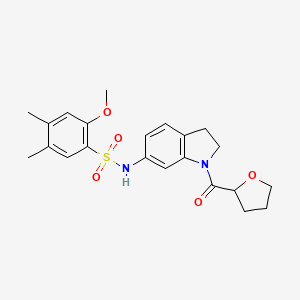
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide" belongs to a class of organic molecules that may exhibit various biological activities due to their complex molecular structure. This structure involves a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, often contributing to the compound's reactivity and properties.
Synthesis Analysis
The synthesis of complex organic compounds involving benzothiazole moieties typically requires multi-step reactions that might include nitration, methoxylation, and amide formation. For instance, compounds such as benzo[d]thiazol derivatives have been synthesized and investigated for their potential biological activities, indicating the versatility of synthesis strategies for such molecules (Qing‐Hao Jin et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those with nitro and methoxy substituents, significantly impacts their chemical and physical properties. Techniques such as high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) can be used to analyze these compounds, providing insights into their structural characteristics and behavior in biological systems (X. Ye et al., 2005).
Chemical Reactions and Properties
The presence of nitro and methoxy groups in the molecular structure suggests that these compounds could undergo various chemical reactions, such as reduction, oxidation, and hydrolysis, affecting their chemical behavior and interaction with biological targets. The study of their metabolic fate, including the identification of urinary metabolites, sheds light on how these compounds are processed in the body and their potential biological effects (T. Murata & I. Yamamoto, 1970).
Applications De Recherche Scientifique
Vasorelaxant and Antihypertensive Effects
Benzothiazole derivatives have shown significant biological activities, including vasorelaxant effects and potential antihypertensive properties. For example, a study on benzo[d]imidazole derivatives, which share structural similarities with benzothiazoles, demonstrated their vasorelaxant activity and potential antihypertensive effects in spontaneously hypertensive rats. These compounds exhibited a concentration-dependent vasorelaxant effect, highlighting their potential for cardiovascular disease treatment (Navarrete-Vázquez et al., 2010).
Antibacterial Activity
Methoxy substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity, particularly against Pseudomonas aeruginosa, a known pathogen responsible for nosocomial infections. These studies reveal the potential of benzothiazole derivatives as antibacterial agents, with some compounds showing potent activity at various concentrations (Gupta, 2018).
Anticonvulsant Agents
Derivatives similar in functionality have been explored for their potential as anticonvulsant agents. For instance, 4-thiazolidinone derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the therapeutic potential of such compounds in treating convulsive disorders (Faizi et al., 2017).
Corrosion Inhibition
Compounds featuring nitro and methoxy substituents have been studied for their role as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The presence of these functional groups affects the inhibition efficiency, showcasing the importance of molecular structure in the corrosion inhibition process (Mishra et al., 2018).
Optical, Thermal, and Biological Studies
Benzothiazole derivatives have been synthesized and characterized for their optical, thermal, biological, and nonlinear optical (NLO) properties. Such studies contribute to the understanding of the material properties of these compounds and their potential applications in various fields (Prabukanthan et al., 2020).
Propriétés
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-28-17-11-14(24(26)27)12-18-19(17)22-21(30-18)23-20(25)13-7-9-16(10-8-13)29-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWQDODQSNXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)

![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)



![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)


![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
